N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves the formation of the benzimidazole core followed by functionalization. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring . Subsequent reactions introduce the phenyl and dimethoxybenzamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)acrylonitrile
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxybenzamide group may enhance its solubility and bioavailability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPMIDYEFDLPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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